1-Cyclohexyl-4-iodobenzene
Overview
Description
1-Cyclohexyl-4-iodobenzene is an organic compound with the molecular formula C12H15I It consists of a benzene ring substituted with an iodine atom at the para position and a cyclohexyl group at the meta position
Mechanism of Action
Target of Action
Similar compounds, such as benzene derivatives, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
“Benzene, 1-cyclohexyl-4-iodo-” likely interacts with its targets through nucleophilic reactions . The iodine atom attached to the benzene ring can act as a leaving group, facilitating the nucleophilic substitution reaction . This reaction can lead to the formation of new compounds, depending on the nucleophile involved .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including nucleophilic substitutions . These reactions can lead to changes in cellular processes, depending on the nature of the substitution and the resulting compound .
Pharmacokinetics
The compound’s physical properties, such as its density (1484±006 g/cm3 at 20 °C, 760 mmHg) and boiling point (117 °C at 05mmHg), suggest that it may have good bioavailability .
Result of Action
Based on its structure and reactivity, it can be hypothesized that it may cause changes in cellular processes through its interactions with various biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “Benzene, 1-cyclohexyl-4-iodo-”. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-cyclohexylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as solvent.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran (THF).
Reduction Reactions: Lithium aluminum hydride, ether solvents.
Major Products:
Substitution: Formation of azides, nitriles, or other substituted benzene derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 1-cyclohexylbenzene.
Scientific Research Applications
1-Cyclohexyl-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the preparation of liquid crystals and other advanced materials.
Pharmaceuticals: Potential use in the development of new drugs due to its ability to undergo various chemical modifications.
Biological Studies: Employed in the study of molecular interactions and binding studies due to its unique structure.
Comparison with Similar Compounds
1-Cyclohexyl-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.
1-Cyclohexyl-4-chlorobenzene: Contains a chlorine atom, offering different chemical properties and uses.
1-Cyclohexyl-4-fluorobenzene:
Uniqueness: 1-Cyclohexyl-4-iodobenzene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it particularly useful in certain types of chemical reactions, such as coupling reactions, where the iodine atom can facilitate the formation of new carbon-carbon bonds more efficiently than other halogens.
Properties
IUPAC Name |
1-cyclohexyl-4-iodobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHDBSAHBVKKOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91639-29-1 | |
Record name | 1-cyclohexyl-4-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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